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Compound of Interest

Compound Name: Wittifuran X

Cat. No.: B595019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Wittifuran X, a 2-arylbenzofuran derivative isolated from the stem bark of Morus wittiorum,

represents a class of natural products with potential therapeutic applications.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation and purity assessment of such novel compounds. This document provides detailed

application notes and standardized protocols for the NMR analysis of Wittifuran X, intended to

guide researchers in obtaining high-quality, reproducible data for structural confirmation,

characterization, and further development.

Chemical Structure
Wittifuran X

Molecular Formula: C₁₅H₁₂O₅

Molecular Weight: 272.25 g/mol

Class: 2-Arylbenzofuran
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The following table summarizes the ¹H and ¹³C NMR spectral data for Wittifuran X, as reported

in the literature. This data is crucial for the verification of the compound's identity and purity.

Table 1: ¹H and ¹³C NMR Data for Wittifuran X (in CD₃OD)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

2 - 158.0

3 7.08 (s) 103.4

3a - 116.3

4 7.14 (s) 103.4

5 - 146.7

6 - 146.4

7 6.92 (s) 98.4

7a - 156.4

1' - 132.8

2' 6.89 (d, J=2.2 Hz) 106.0

3' - 159.5

4' 6.35 (t, J=2.2 Hz) 102.8

5' - 159.5

6' 6.89 (d, J=2.2 Hz) 106.0

5-OCH₃ 3.89 (s) 56.9

Chemical shifts are referenced to the solvent signal. Coupling constants (J) are in Hertz (Hz).

Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality NMR spectra of

Wittifuran X.
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Sample Preparation
Compound Purity: Ensure the Wittifuran X sample is of high purity (≥95%) to avoid

interference from impurities in the NMR spectra. Purity can be assessed by HPLC or LC-MS.

Sample Weighing: Accurately weigh 1-5 mg of Wittifuran X directly into a clean, dry NMR

tube.

Solvent Selection: Deuterated methanol (CD₃OD) is a suitable solvent for dissolving

Wittifuran X and for subsequent NMR analysis. Other deuterated solvents like DMSO-d₆ or

acetone-d₆ may also be used depending on the experimental requirements.

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution of the

sample. If necessary, gentle sonication can be used to aid dissolution.

Transfer: If the sample was weighed externally, carefully transfer the solution to the NMR

tube using a clean glass pipette.

NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.

These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Temperature: 298 K (25 °C).

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width (sw): 16 ppm (centered around 6 ppm).
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Transmitter Frequency Offset (o1p): Centered on the aromatic region.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker

instruments).

Temperature: 298 K (25 °C).

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Relaxation Delay (d1): 2 seconds.

Acquisition Time (aq): 1-2 seconds.

Spectral Width (sw): 240 ppm (centered around 120 ppm).

2D NMR Spectroscopy (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and connecting different spin systems.

Data Processing and Analysis
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for

¹H and 1-2 Hz for ¹³C) followed by Fourier transformation.

Phasing and Baseline Correction: Manually phase the transformed spectra and apply a

baseline correction to ensure accurate integration and peak picking.

Referencing: Reference the spectra to the residual solvent peak (CD₃OD: δH = 3.31 ppm,

δC = 49.0 ppm).
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Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H

NMR spectrum to determine the relative number of protons.

Interpretation: Analyze the chemical shifts, coupling constants, and 2D correlations to assign

all proton and carbon signals to the structure of Wittifuran X.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic analysis of

Wittifuran X.

Caption: NMR analysis workflow for Wittifuran X.

Hypothetical Signaling Pathway Investigation
Compounds from Morus species, including 2-arylbenzofurans, have been reported to exhibit

anti-inflammatory and antioxidant activities.[3][6] A potential mechanism for these effects

involves the modulation of key inflammatory and antioxidant signaling pathways. NMR can be a

powerful tool to study the interaction of Wittifuran X with protein targets within these pathways.

The following diagram illustrates a hypothetical signaling pathway that could be investigated.
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Caption: Hypothetical anti-inflammatory signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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